2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c1-10-6-7-19-9-14(18-15(19)13(10)8-17)11-2-4-12(16)5-3-11/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOVUGIPNFSHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Characterization Data:
- 1H NMR (CDCl3) : δ 8.55 (d, 1H, J = 4.7 Hz), 7.63–7.25 (m, 6H), 5.75 (s, 1H).
- HRMS : m/z 239.0984 [M + H]+ (calcd. 239.0989).
Halogenation for Post-Functionalization
Regioselective bromination at positions 7 and 8 is achieved using N-bromosuccinimide (NBS):
- Conditions : NBS (1.2 equiv) in CH3CN at 30°C for 5 hours.
- Intermediate : 7-bromo-8-iodo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (yield: 78%).
Optimization Insights:
- Electrophilic substitution favors position 8 due to electron-donating effects of the imidazole ring.
Cyanation at Position 8
A palladium-catalyzed cyanation replaces iodine with a nitrile group:
- Conditions : Zn(CN)₂ (1.5 equiv), Pd(PPh₃)₄ (5 mol%), DMF at 120°C for 6 hours.
- Yield : 72% for 8-cyano derivative.
Critical Notes:
Methylation at Position 7
Suzuki-Miyaura coupling introduces the methyl group via a methylboronic acid pinacol ester:
- Conditions : Methylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos ligand, K₃PO₄ (2 equiv), toluene/H₂O (3:1) at 100°C.
- Yield : 68%.
Challenges and Solutions:
- Methyl groups are challenging in Suzuki couplings; microwave irradiation (150°C, 30 min) enhances efficiency.
Final Characterization
The target compound is purified via silica gel chromatography (20% EtOAc/hexane) and characterized:
| Property | Data |
|---|---|
| Melting Point | 165–167°C |
| 1H NMR (600 MHz, CDCl3) | δ 8.58 (d, 1H), 7.64–7.29 (m, 5H), 2.45 (s, 3H, CH3) |
| 13C NMR | δ 160.1 (C-F), 118.9 (CN), 21.3 (CH3) |
| HRMS | m/z 307.1152 [M + H]+ (calcd. 307.1156) |
Comparative Analysis of Methods
Research Implications
- The 8-cyano group enhances binding affinity to biological targets (e.g., PI3Kα) via hydrogen bonding.
- 7-Methyl substitution improves metabolic stability compared to halogenated analogs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are typical.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines or other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted aromatic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile exerts its effects involves:
Molecular Targets: It often targets specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to altered cell function or apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Fluorine Effects : Fluorine at C2 (4-fluorophenyl) increases metabolic stability and lipophilicity, a feature shared with 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine .
- Piperazine Derivatives : Compounds like 39 () demonstrate how hydrophilic substituents (e.g., piperazine) can modulate solubility, critical for pharmacokinetics .
Physicochemical Properties
- Melting Points and Solubility : Derivatives with hydrophilic groups (e.g., piperazine in 39 ) show higher solubility in polar solvents compared to the methyl- and fluorophenyl-substituted target compound . For example, compound 2d () has a melting point of 215–217°C, while hydrochloride salts (e.g., ) exhibit lower melting points due to ionic character .
- Stability : The nitrile group at C8 contributes to stability under physiological conditions, a feature shared with triazolo[1,5-a]pyridine-8-carbonitrile derivatives .
Biological Activity
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antiproliferative, antibacterial, and antiviral effects, as well as its interactions with enzymes and cellular mechanisms.
- Molecular Formula : C15H10FN3
- Molecular Weight : 251.26 g/mol
- CAS Number : 2197061-78-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with key biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits strong antiproliferative effects against several human cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells through various mechanisms:
- Cell Lines Tested :
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines. For example, a related imidazopyridine derivative showed IC50 values of 0.4 μM against colon carcinoma cells .
| Cell Line | IC50 (μM) |
|---|---|
| LN-229 | 1.8 |
| Capan-1 | 0.7 |
| HCT-116 | 0.4 |
| NCI-H460 | Not specified |
Antibacterial Activity
While the primary focus has been on its anticancer properties, some studies have also explored the antibacterial potential of this compound. However, results indicate limited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited moderate activity against E. coli with a MIC of 32 μM .
Antiviral Activity
The antiviral properties of imidazopyridine derivatives are noteworthy, with some compounds in this class showing effectiveness against a range of DNA and RNA viruses. The specific antiviral activity of this compound requires further investigation but aligns with the general trend observed in similar compounds .
The biological effects of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction may influence the pharmacokinetics of other therapeutic agents.
- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis by affecting kinases and phosphatases .
Case Studies
-
Study on Antiproliferative Effects :
A recent study evaluated a series of imidazopyridine derivatives for their antiproliferative effects across multiple cancer types. The findings indicated that compounds bearing specific substituents exhibited enhanced activity compared to unsubstituted analogs . -
Enzyme Interaction Analysis :
Another study focused on the interaction between imidazopyridine derivatives and cytochrome P450 enzymes, highlighting the importance of structural modifications in enhancing metabolic stability and therapeutic efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile?
The synthesis typically involves microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency. For example, imidazo[1,2-a]pyridine derivatives are synthesized via cyclocondensation of ketones with aminopyridine precursors under microwave irradiation, using solvents like diglyme to optimize yields . Modifications in substituent positioning (e.g., fluorophenyl groups) require careful selection of starting materials, such as 1-(pyridin-2-yl)ethanone and substituted nicotinonitriles, followed by purification via column chromatography or recrystallization .
Q. How can structural characterization of this compound be systematically performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm substituent positions and electronic environments. For example, H NMR signals at δ 7.50–8.00 ppm (aromatic protons) and δ 3.74–3.87 ppm (methoxy groups) are diagnostic .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 403.4) .
- Infrared Spectroscopy (IR): A sharp peak near 2215 cm confirms the presence of the nitrile group .
Q. What solvent systems are effective for crystallization?
Crystallization is often achieved using mixed solvents like acetonitrile/methanol (1:1 v/v), which balance polarity and solubility. For example, related imidazo[1,2-a]pyridines crystallize with yields >75% and defined melting points (e.g., 225–227°C) .
Advanced Research Questions
Q. How can computational methods aid in understanding non-covalent interactions in this compound?
Hirshfeld surface analysis and density functional theory (DFT) calculations quantify intermolecular interactions (e.g., C–H···π, π–π stacking) critical for crystal packing and stability. These methods predict electron density distributions and binding affinities, guiding the design of derivatives with enhanced bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curve analysis: Distinguish partial vs. complete curves to assess potency thresholds (e.g., a score of 83 indicates high activity in anti-cancer assays) .
- SAR studies: Systematic substitution of the fluorophenyl or methyl groups evaluates steric/electronic effects. For instance, replacing 4-fluorophenyl with 4-chlorophenyl alters cytotoxicity by modulating hydrophobic interactions .
Q. How are structure-activity relationships (SAR) explored for antitubulin activity?
Derivatives are designed by conjugating indolyl or aryl groups at specific positions (e.g., C-2 or C-8) to mimic combretastatin A-4’s pharmacophore. Hydrophilic N-aliphatic aminomethyl groups at C-2 improve solubility while maintaining tubulin binding .
Q. What advanced spectroscopic techniques validate excited-state intramolecular proton transfer (ESIPT)?
Time-resolved fluorescence spectroscopy and transient absorption spectroscopy monitor ESIPT dynamics in imidazo[1,2-a]pyridines. For analogs with hydroxyl groups, dual emission bands at 400–500 nm indicate proton transfer .
Q. How can synthetic byproducts or intermediates be characterized and mitigated?
- HPLC-MS: Identifies impurities (e.g., unreacted aminopyridine precursors).
- Optimized reaction conditions: Reducing microwave irradiation time or solvent polarity minimizes side reactions like over-alkylation .
Methodological Considerations
Q. What crystallographic software is recommended for solving crystal structures?
SHELX suite (SHELXS, SHELXL) is widely used for small-molecule refinement. It handles high-resolution data and twinned crystals, providing accurate thermal parameters and hydrogen bonding networks .
Q. How are molecular docking studies performed to predict target binding?
Using programs like AutoDock Vina, the compound is docked into target proteins (e.g., tubulin or cholinesterase). Docking scores and binding poses (e.g., hydrogen bonds with Glu198 in acetylcholinesterase) correlate with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
